

Enzymatic Synthesis of D-Psicofuranose: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-**Psicofuranose**, the furanose form of the rare sugar D-psicose (also known as D-allulose), has garnered significant attention in the pharmaceutical and food industries for its unique physiological properties. It is a C-3 epimer of D-fructose and is recognized for its low caloric value, with estimates of its energy contribution being as low as 0.3% of that of sucrose.[1] This makes it an attractive alternative sweetener. The enzymatic synthesis of D-psicose offers a highly specific and efficient route for its production, overcoming the challenges associated with chemical synthesis, which often result in low yields and complex purification processes.[2][3]

This document provides detailed application notes and protocols for the two primary enzymatic methods for D-psicose synthesis: direct epimerization of D-fructose using D-psicose 3-epimerase (DPEase) and a whole-cell biocatalytic approach for the conversion of D-glucose to D-psicose in engineered Escherichia coli.

Method 1: Direct Enzymatic Epimerization of D-Fructose

This method relies on the direct conversion of D-fructose to D-psicose, catalyzed by the enzyme D-psicose 3-epimerase (DPEase, EC 5.1.3.30). Several microbial sources of DPEase



have been identified, with enzymes from Agrobacterium tumefaciens and Clostridium cellulolyticum being well-characterized.[4][5][6]

Enzyme Characteristics and Optimal Conditions

The choice of enzyme is critical for maximizing the yield and efficiency of D-psicose production. The operational parameters for DPEases from different sources vary, particularly concerning optimal temperature, pH, and metal ion requirements.

Enzyme Source	Optimal pH	Optimal Temperatur e (°C)	Metal Ion Requiremen t	Conversion Yield (%)	Reference
Agrobacteriu m tumefaciens	8.0	50	Mn²+	32.9	[4][5]
Clostridium cellulolyticum H10	8.0	55	Co ²⁺	32	[6]
Clostridium scindens ATCC 35704	7.5 - 8.0	55	-	-	[7]
Bacillus sp. KCTC 13219	6.0	60	Mn²+	17.03	[8]

Experimental Workflow: D-Fructose to D-Psicose





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Caption: Workflow for D-psicose production from D-fructose.

Detailed Experimental Protocols

This protocol is based on the expression of the A. tumefaciens DPEase gene in E. coli.[5]

- Culture of Recombinant E. coli:
 - Inoculate a single colony of E. coli harboring the DPEase expression plasmid into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 20 μg/mL kanamycin).
 - Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀)
 reaches 0.5.[5]
- Induction of DPEase Expression:
 - Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[5]
 - Continue incubation at 16°C overnight with shaking.[5]
- Cell Lysis and Crude Extract Preparation:
 - Harvest the cells by centrifugation at 7,000 x g for 10 minutes.



- Resuspend the cell pellet in a cold binding buffer (e.g., 20 mM sodium phosphate buffer, 500 mM NaCl, 20 mM imidazole, pH 7.5).[9]
- Lyse the cells using a high-pressure homogenizer or sonication.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to obtain the crude enzyme extract.[9]
- Enzyme Purification:
 - Purify the DPEase from the crude extract using His-tag affinity chromatography (e.g., HisTrap HP column).[5]
 - Elute the bound enzyme with an imidazole gradient.
 - Further purify the enzyme using size-exclusion chromatography (e.g., Sephacryl S-300 HR).[5]

This protocol outlines the bioconversion of D-fructose to D-psicose using purified DPEase from A. tumefaciens.[4]

- Enzyme Preparation:
 - Incubate the purified DPEase with 1 mM MnCl₂ at 20°C for 4 hours.
 - Dialyze the enzyme overnight at 4°C against 50 mM EPPS buffer (pH 8.0) to remove unbound Mn²⁺.[5][10]
- Reaction Setup:
 - Prepare a reaction mixture containing:
 - D-fructose: 700 g/L
 - Purified DPEase: 15 U
 - 50 mM EPPS buffer (pH 8.0)
 - The total reaction volume can be scaled as needed.



- Enzymatic Reaction:
 - Incubate the reaction mixture at 50°C for 100 minutes.[4]
- Reaction Termination and Product Analysis:
 - Terminate the reaction by boiling the mixture for 10 minutes.
 - Analyze the product mixture for D-psicose concentration using High-Performance Liquid Chromatography (HPLC).

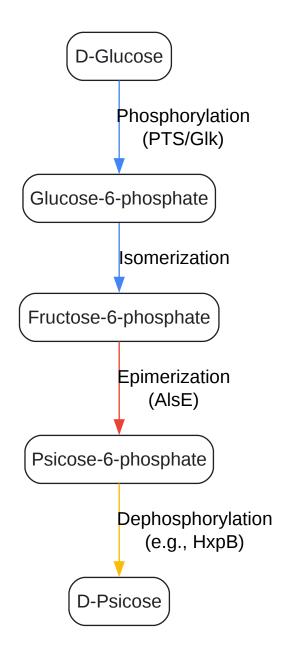
Expected Outcome: This protocol can yield up to 230 g/L of D-psicose, corresponding to a conversion yield of 32.9%.[4]

Method 2: Whole-Cell Biocatalysis from D-Glucose

This innovative approach utilizes engineered E. coli to produce D-psicose directly from D-glucose, bypassing the need for purified enzymes. This method leverages the cell's native metabolic pathways, with genetic modifications to enhance the flux towards D-psicose.[11][12] [13]

Metabolic Pathway for D-Psicose Production from D-Glucose in E. coli





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Caption: Metabolic pathway for D-psicose synthesis from D-glucose.

Key Genetic Modifications in E. coli

To optimize D-psicose production, several genetic modifications are introduced:

 Overexpression of key enzymes: D-allulose 6-phosphate 3-epimerase (AlsE) and a suitable phosphatase (e.g., HxpB) are overexpressed to drive the conversion of fructose-6-phosphate to D-psicose.



 Deletion of competing pathways: Genes for enzymes in competing metabolic pathways may be deleted to direct more carbon flux towards D-psicose production.[11][12]

Quantitative Data for Whole-Cell Biocatalysis

Strain	Substrate	Titer (g/L)	Yield (%)	Productivity (g/L/h)	Reference
Engineered E. coli	D-Glucose	15.3	62	2.0	[11][13]

Detailed Experimental Protocol

This protocol is a representative method for whole-cell biocatalysis.[13]

- Strain Cultivation:
 - Grow the engineered E. coli strain in M9P medium with 40 g/L glucose at 37°C until the
 OD₆₀₀ reaches approximately 10.
 - Induce the expression of the necessary enzymes (e.g., with 1 mM IPTG and 100 ng/mL anhydrotetracycline, depending on the expression system).[13]
- Bioconversion:
 - Harvest the cells and resuspend them to an OD_{600} of ~10 in fresh M9P medium containing 40 g/L glucose and the inducers.
 - Incubate the cell suspension at a suitable temperature (e.g., 30°C) for a specified period (e.g., 8 hours).[13]
- Sample Analysis:
 - Take samples at regular intervals (e.g., 0, 4, and 8 hours).
 - Centrifuge the samples to remove the cells and analyze the supernatant for D-psicose and glucose concentrations using HPLC.



Expected Outcome: This method can achieve a D-psicose titer of up to 15.3 g/L with a yield of 62% from glucose.[11][13]

Concluding Remarks

The enzymatic synthesis of D-**psicofuranose** (as D-psicose) presents a viable and efficient alternative to chemical methods. The choice between using purified enzymes and whole-cell biocatalysis will depend on the specific application, available resources, and desired scale of production. The protocols provided herein offer a detailed guide for researchers and professionals to establish and optimize D-psicose production in their laboratories. Further research into enzyme engineering to improve thermostability and catalytic efficiency will continue to enhance the industrial feasibility of these enzymatic synthesis methods.[14]

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